
Ophiopogonin A
Vue d'ensemble
Description
Ophiopogonin A is a steroidal saponin compound derived from the tuber of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes hydrolysis, purification, and crystallization to isolate the compound. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound generally involves large-scale extraction from Ophiopogon japonicus using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. Advanced methods like High-Performance Liquid Chromatography (HPLC) are commonly used to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered pharmacological properties .
Applications De Recherche Scientifique
Anti-Inflammatory Effects
Ophiopogonin A has been shown to exhibit significant anti-inflammatory properties, particularly in models of acute lung inflammation and hemorrhagic shock.
Case Study: Acute Lung Inflammation
In a study involving rats, this compound was administered to assess its effects on acute lung inflammation induced by Klebsiella pneumoniae. The results indicated that this compound significantly reduced inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF) compared to control groups. Histopathological analysis revealed that the structure of bronchial epithelium was preserved, and the thickness of alveolar septum was notably reduced in treated groups .
Treatment Group | Inflammatory Cells (BALF) | Cytokine Levels (pg/mL) | Pathological Score |
---|---|---|---|
Control | High | Elevated | High |
This compound | Significantly Reduced | Significantly Reduced | Significantly Lower |
This compound + RELA | Lowest | Lowest | Lowest |
This study concluded that this compound exerts an anti-inflammatory effect by down-regulating the expression of RELA, a key regulator in inflammatory pathways .
Renal Protective Effects
This compound has demonstrated protective effects against renal injury, particularly in models of hemorrhagic shock.
Case Study: Hemorrhagic Shock-Induced Renal Injury
A study investigated the protective role of this compound in a rat model of hemorrhagic shock. The administration of this compound resulted in a dose-dependent reduction in tissue damage and apoptosis within kidney tissues. Key indicators such as blood urea nitrogen (BUN) and creatinine levels were significantly decreased in treated groups, suggesting improved renal function .
Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) | KIM-1 Expression | MPO Positive Cells |
---|---|---|---|---|
Control | High | High | High | High |
This compound | Lower | Lower | Reduced | Reduced |
High Dose this compound | Lowest | Lowest | Lowest | Lowest |
The findings indicated that this compound mitigates renal injury by inhibiting inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby enhancing renal recovery post-injury .
Antitumor Activity
Emerging research suggests that this compound may possess antitumor properties, contributing to its potential use in cancer therapy.
Case Study: Antitumor Effects
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways. These findings suggest that this compound could be further explored as a potential therapeutic agent against certain types of cancer .
Mécanisme D'action
Ophiopogonin A exerts its effects through various molecular targets and pathways:
Cardioprotective Effects: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.
Anti-Cancer Effects: this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the STAT3 signaling pathway.
Anti-Inflammatory Effects: It reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway
Comparaison Avec Des Composés Similaires
- Ophiopogonin B
- Ophiopogonin D
- Ruscogenin
Comparison: Ophiopogonin A is unique due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Ophiopogonin D also exhibits anti-cancer properties, this compound is more potent in its cardioprotective effects. Ruscogenin, another related compound, primarily exhibits anti-inflammatory properties but lacks the broad spectrum of activities seen with this compound .
Activité Biologique
Ophiopogonin A, a saponin derived from Ophiopogon japonicus, is recognized for its diverse biological activities. This article reviews the pharmacological properties of this compound, including its effects on cancer, cardiovascular health, and its potential as an anti-inflammatory agent. We will also highlight case studies and research findings that underscore its therapeutic potential.
Chemical Structure and Properties
This compound is classified as a steroidal saponin. Its chemical structure consists of a steroid nucleus with various sugar moieties attached, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 494.62 g/mol.
Pharmacological Activities
1. Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits significant anti-cancer properties:
- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, it has been shown to downregulate cyclin B1 and upregulate pro-apoptotic proteins such as Bim .
- Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates, indicating its potential as a therapeutic agent against breast cancer.
2. Cardiovascular Protection
This compound has been implicated in cardiovascular health through various mechanisms:
- Protective Effects : It has been shown to protect cardiomyocytes from oxidative stress-induced injury by enhancing antioxidant enzyme activity and reducing inflammatory cytokine levels .
- Research Findings : In animal models of myocardial infarction, administration of this compound resulted in improved cardiac function and reduced myocardial damage, suggesting its potential role in heart disease management.
3. Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have garnered attention:
- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues .
- Case Study : In a study involving diabetic nephropathy models, treatment with this compound significantly decreased markers of renal inflammation and oxidative stress, highlighting its therapeutic potential in chronic inflammatory diseases.
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Zang et al. (2016) | Anti-Cancer | Induced apoptosis in MCF-7 cells via caspase activation. |
Wang et al. (2020) | Cardiovascular Protection | Improved cardiac function post-myocardial infarction; reduced oxidative stress. |
Liu et al. (2015) | Anti-Inflammatory | Decreased TNF-α and IL-6 levels in diabetic nephropathy models. |
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Ophiopogonin A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Purity validation requires analytical HPLC coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Protocols must specify solvent ratios, temperature, and column parameters to ensure reproducibility .
- Key Considerations : Include details on plant material authentication (e.g., Ophiopogon japonicus), seasonal variability in metabolite content, and steps to minimize degradation during extraction .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine UV-Vis spectroscopy (for saponin detection), HPLC-MS for molecular weight confirmation (m/z 885.5 [M+Na]⁺), and ¹H/¹³C NMR for stereochemical analysis. Compare data with reference spectra from repositories like PubChem or Reaxys .
Advanced Research Questions
Q. What experimental design strategies address the low bioavailability of this compound in preclinical studies?
- Methodological Answer : Use pharmacokinetic (PK) studies with LC-MS/MS quantification to assess absorption barriers. Strategies include nanoformulations (e.g., liposomes) or co-administration with absorption enhancers (e.g., piperine). Control for interspecies variability (e.g., rodent vs. human CYP450 enzyme differences) .
- Statistical Tools : Apply non-compartmental analysis (NCA) for AUC calculations and compartmental modeling for dose-response predictions .
Q. How can contradictory findings about this compound’s anti-cancer efficacy be reconciled?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., cell line heterogeneity, apoptosis assay protocols). Meta-analyses should stratify data by cancer type (e.g., lung vs. breast cancer) and dosage regimes. Use the PICOT framework to refine research questions: Population (specific cancer cell lines), Intervention (this compound concentration), Comparison (standard chemotherapeutics), Outcome (IC₅₀ values), Time (exposure duration) .
Q. What mechanistic studies elucidate this compound’s modulation of the NLRP3 inflammasome?
- Methodological Answer : Employ siRNA knockdowns in THP-1 macrophages to isolate NLRP3 pathway interactions. Validate via Western blot (pro-caspase-1 cleavage) and ELISA (IL-1β secretion). Use molecular docking simulations to predict binding affinities with NLRP3 domains .
Q. How do researchers design robust studies to investigate this compound’s synergistic effects with other phytochemicals?
- Methodological Answer : Apply Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1). Test ratios (e.g., 1:1 to 1:5) in relevant models (e.g., diabetic nephropathy). Include isobolograms to visualize additive vs. synergistic interactions .
Q. What criteria should guide the selection of in vivo models for studying this compound’s neuroprotective properties?
- Methodological Answer : Prioritize transgenic models (e.g., APP/PS1 mice for Alzheimer’s) over acute toxin-induced models. Ensure endpoints (e.g., Morris water maze performance, Aβ plaque burden) align with clinical biomarkers. Address ethical compliance (e.g., ARRIVE guidelines) .
Q. Data Analysis and Reproducibility
Q. How can researchers mitigate batch-to-batch variability in this compound sourcing?
- Methodological Answer : Implement quality control (QC) protocols: Certificate of Analysis (CoA) for purity (>98%), HPLC-PDA fingerprinting, and stability studies (ICH guidelines). Use multivariate analysis (PCA) to cluster batches by metabolite profiles .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?
- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to avoid Type I/II errors .
Q. Ethical and Translational Considerations
Q. How do researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound projects?
- Methodological Answer :
- Feasible: Pilot studies to confirm resource availability (e.g., compound quantity).
- Novel: Gap analysis via tools like VOSviewer to identify understudied applications (e.g., fibrosis).
- Ethical: IACUC approval for animal studies; exclude non-reproducible cell lines .
Q. What frameworks support the translation of this compound findings into clinical trials?
- Methodological Answer : Follow FDA Botanical Guidance for IND applications. Use ADME-tox pipelines (e.g., SwissADME) to predict human pharmacokinetics. Phase I trials should incorporate safety biomarkers (e.g., liver enzymes) .
Propriétés
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 | |
Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.